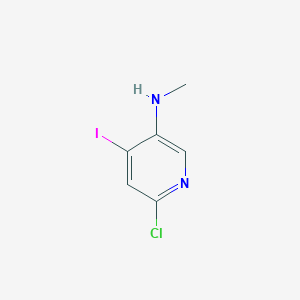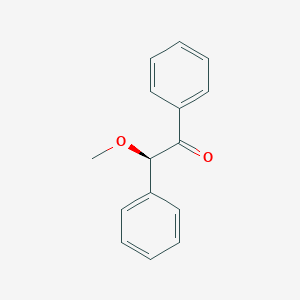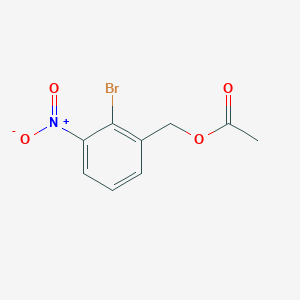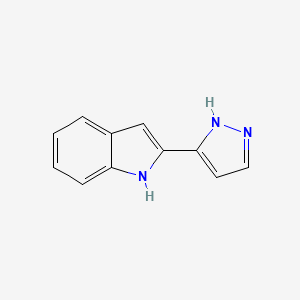
1-Bromo-5-nitropentane
Übersicht
Beschreibung
1-Bromo-5-nitropentane is an organic compound with the molecular formula C5H10BrNO2 It is a member of the nitroalkane family, characterized by the presence of both a bromine atom and a nitro group attached to a pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-5-nitropentane can be synthesized through a multi-step process involving the bromination and nitration of pentane. The typical synthetic route includes:
Bromination: Pentane is first brominated using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide catalyst. This step introduces a bromine atom at the terminal carbon of the pentane chain, forming 1-bromopentane.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). This step introduces a nitro group at the fifth carbon of the pentane chain, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous bromination and nitration of pentane, ensuring consistent product quality and yield.
Purification: The crude product is purified using techniques such as distillation and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
1-Bromo-5-nitropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-), leading to the formation of different substituted nitropentanes.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation Reactions: The nitro group can also undergo oxidation to form nitroalkenes or nitroalkanes with higher oxidation states.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Hydroxypentane, cyanopentane, or aminopentane derivatives.
Reduction: 1-Bromo-5-aminopentane.
Oxidation: Nitroalkenes or higher nitroalkanes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-nitropentane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving the interaction of nitroalkanes with biological systems, particularly in understanding the metabolism and toxicity of nitro compounds.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals, including solvents, plasticizers, and explosives.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-nitropentane involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and products.
Reduction and Oxidation: The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Biological Interactions: In biological systems, the compound may interact with enzymes and proteins, affecting cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-nitropentane can be compared with other similar compounds such as:
1-Bromo-3-nitropropane: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
1-Bromo-4-nitrobutane: Another similar compound with a four-carbon chain, used in different synthetic and industrial applications.
1-Chloro-5-nitropentane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific combination of a bromine atom and a nitro group on a five-carbon chain, providing distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-bromo-5-nitropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2/c6-4-2-1-3-5-7(8)9/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYIAICEJMLNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[N+](=O)[O-])CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B3286339.png)
![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3286342.png)
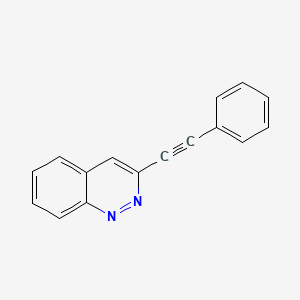
![Ethyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B3286357.png)
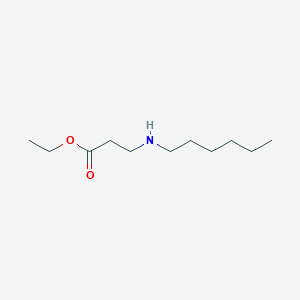
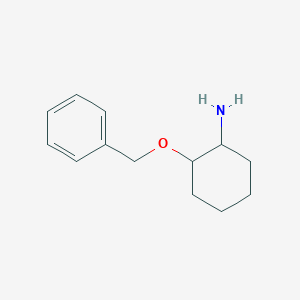
![6-[2-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3286368.png)
